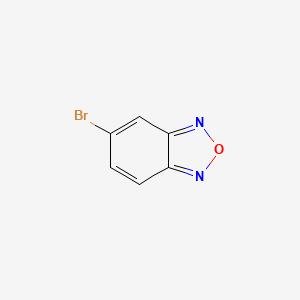

5-Bromo-2,1,3-benzoxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFFESFCIACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379966 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51376-06-8 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,1,3-benzoxadiazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Bromo-2,1,3-benzoxadiazole, a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 5-Bromobenzofurazan, is a solid organic compound.[1] Its stability under normal conditions makes it a reliable intermediate in various synthetic applications.[2]

Identifiers and Descriptors

The fundamental identifiers and computed chemical descriptors for this compound are summarized below for easy reference.

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonym | 5-Bromobenzofurazan | [4] |

| CAS Number | 51376-06-8 | [3][4] |

| Molecular Formula | C₆H₃BrN₂O | [3][4] |

| SMILES | Brc1ccc2nonc2c1 | [1] |

| InChI | 1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | [3] |

| InChIKey | ZWDFFESFCIACQC-UHFFFAOYSA-N | [3] |

Physicochemical Data

This table outlines the key physicochemical properties of the molecule. The majority of these values are computationally derived.

| Property | Value | Reference |

| Molecular Weight | 199.00 g/mol | [3][4] |

| Exact Mass | 197.94288 Da | [3] |

| Monoisotopic Mass | 197.94288 Da | [3] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Complexity | 133 | [3] |

Synthesis and Reactivity

This compound serves as a versatile intermediate. Its bromo-substituent makes it an ideal substrate for cross-coupling reactions, enabling the synthesis of more complex molecules.

Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Synthesis of 2,1,3-Benzoxadiazole (7):

-

To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a 50% wt KOH solution, add a sodium hypochlorite solution dropwise.[5][6]

-

Stir the mixture at room temperature for approximately 7 hours.[5][6]

-

Separate the organic layer and extract the aqueous layer with dichloromethane (CH₂Cl₂).[5][6]

-

Combine the organic layers and evaporate under reduced pressure to yield 2,1,3-benzoxadiazole-1-oxide (6).[5][6]

-

Place the resulting oxide, triphenylphosphine (PPh₃), and toluene in a flask and reflux for 3 hours.[5]

-

After cooling and filtration, evaporate the solvent. Purify the crude product via silica gel chromatography (eluent: CH₂Cl₂) to afford 2,1,3-benzoxadiazole (7).[5]

-

-

Bromination to this compound (Proposed):

-

This step is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and would require optimization.

-

Place the synthesized 2,1,3-benzoxadiazole (7) and a catalytic amount of iron powder in a round-bottom flask.

-

Heat the mixture. Add Br₂ (1 equivalent) dropwise over a period of time.

-

Reflux the reaction for several hours, monitoring by TLC.

-

After cooling, dissolve the resulting mixture in CH₂Cl₂ and wash sequentially with a saturated sodium bicarbonate solution, brine, and water.

-

Dry the organic layer and concentrate under vacuum.

-

Purify the crude product by silica gel chromatography to yield this compound.

-

Reactivity and Applications

The bromine atom on the benzoxadiazole ring is a key functional group for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.

Stability and Hazards:

-

Stability: The compound is stable under normal storage conditions.[2]

-

Incompatible Materials: Avoid strong oxidizing agents.[2]

-

Hazardous Decomposition: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[2]

-

Safety: It is classified as harmful if swallowed (H302) and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment should be worn during handling.[2]

Key Reactions - Suzuki-Miyaura Coupling:

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of a C-C bond between the benzoxadiazole core and various aryl or vinyl boronic acids.[7] This reaction is fundamental in synthesizing complex molecules for drug discovery and developing organic materials with specific electronic and photophysical properties.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.

-

Add an anhydrous solvent (e.g., a mixture of Dioxane and water) via syringe.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2,1,3-benzoxadiazole product.

Spectral Data

While experimental spectra for this compound are not available in the cited literature, data for closely related structures can provide an estimation of expected chemical shifts. For example, in the ¹H NMR spectrum of the isomeric 5-bromo-1,3-benzoxazole, aromatic protons appear in the range of δ 7.20-7.85 ppm. For ¹³C NMR, signals for substituted benzoxazole carbons typically appear between δ 110-160 ppm. Actual experimental values for the title compound would need to be determined empirically.

Applications in Research and Development

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a recognized fluorophore.[5] The introduction of a bromine atom at the 5-position provides a convenient handle for synthetic chemists to incorporate this fluorescent unit into larger molecular architectures. Its derivatives are explored for applications including:

-

Fluorescent Probes: As a building block for creating sensors for biological imaging.

-

Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.

-

Materials Science: In the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

References

- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,1,3-benzoxadiazole from 4-bromo-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Bromo-2,1,3-benzoxadiazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis commences with the readily available precursor, 4-bromo-2-nitroaniline, and proceeds through the intermediate, 4-bromo-1,2-benzenediamine. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The initial step involves the reduction of the nitro group of 4-bromo-2-nitroaniline to an amine, yielding 4-bromo-1,2-benzenediamine. Subsequently, this ortho-diamino compound undergoes an oxidative cyclization to form the desired benzoxadiazole ring system. This method is an effective route for the preparation of the target molecule.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and the final product.

Table 1: Properties of Starting Material and Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02[1] | 108-112 | Yellow to orange crystalline powder |

| 4-bromo-1,2-benzenediamine | C₆H₇BrN₂ | 187.04 | 65-69 | Off-white to pinkish solid |

Table 2: Properties of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₆H₃BrN₂O | 199.00[2] | 55-60 | Solid |

Experimental Protocols

Step 1: Synthesis of 4-bromo-1,2-benzenediamine from 4-bromo-2-nitroaniline

This procedure details the reduction of the nitro group of 4-bromo-2-nitroaniline using stannous chloride. This method is effective and generally provides a high yield of the corresponding diamine.[3]

Materials and Reagents:

-

4-bromo-2-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in ethanol.

-

To this solution, add concentrated hydrochloric acid.

-

Add stannous chloride dihydrate (approximately 4-5 equivalents) portion-wise to the stirred solution. The addition is exothermic and should be done carefully to control the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This should be done in an ice bath to manage the exothermic neutralization. The final pH of the solution should be greater than 10. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts.

-

Extract the aqueous filtrate with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-bromo-1,2-benzenediamine. The crude product can be purified further by recrystallization if necessary.

Step 2: Synthesis of this compound from 4-bromo-1,2-benzenediamine

This protocol describes the oxidative cyclization of 4-bromo-1,2-benzenediamine to the corresponding benzoxadiazole N-oxide, followed by deoxygenation to the final product. This is an adaptation of a known procedure for the synthesis of unsubstituted 2,1,3-benzoxadiazole.[3]

Part A: Synthesis of this compound N-oxide

Materials and Reagents:

-

4-bromo-1,2-benzenediamine

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, >10% active chlorine)

-

Potassium hydroxide (KOH) solution (50% wt)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a flask, prepare a mixture of 4-bromo-1,2-benzenediamine (1.0 equivalent), tetrabutylammonium bromide (as a phase transfer catalyst), diethyl ether, and a 50% wt potassium hydroxide solution.

-

Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise with vigorous stirring.

-

After the addition, allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound N-oxide.

Part B: Deoxygenation to this compound

Materials and Reagents:

-

This compound N-oxide

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve the crude this compound N-oxide from the previous step in toluene.

-

Add triphenylphosphine (approximately 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for a few hours. Monitor the deoxygenation by TLC.

-

After the reaction is complete, cool the mixture and filter to remove any solids.

-

Evaporate the toluene under reduced pressure. The residue will contain the product and triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane or a hexane/ethyl acetate mixture) to isolate the this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 5-Bromo-2,1,3-benzoxadiazole (CAS Number: 51376-06-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan, is a halogenated heterocyclic compound belonging to the benzoxadiazole class. The benzoxadiazole scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. The introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a detailed proposed synthesis protocol, spectral data, and a discussion of its potential biological activities and involvement in cellular signaling pathways based on related compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 51376-06-8 | [1] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.00 g/mol | [1] |

| Appearance | Solid | |

| Synonyms | 5-Bromobenzofurazan | [1] |

| InChI | InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| InChIKey | ZWDFFESFCIACQC-UHFFFAOYSA-N | |

| SMILES | Brc1ccc2nonc2c1 |

Safety Information:

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | GHS07 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Step 1: Synthesis of this compound N-oxide (Intermediate)

This step involves the oxidative cyclization of 4-bromo-2-nitroaniline.

Materials:

-

4-Bromo-2-nitroaniline

-

Sodium hypochlorite (NaOCl) solution (>10% active chlorine)

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether (Et₂O)

-

Deionized water

Protocol:

-

In a 500 mL round-bottom flask, prepare a biphasic mixture of diethyl ether and an aqueous solution of potassium hydroxide.

-

Add 4-bromo-2-nitroaniline and a catalytic amount of tetrabutylammonium bromide to the flask.

-

Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude this compound N-oxide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the deoxygenation of the N-oxide intermediate.

Materials:

-

This compound N-oxide

-

Triphenylphosphine (P(Ph)₃)

-

Toluene

Protocol:

-

In a 250 mL round-bottom flask, dissolve the crude this compound N-oxide in toluene.

-

Add triphenylphosphine to the solution.

-

Reflux the mixture for 3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Spectroscopic Data

While a complete set of authenticated spectra for this compound is not available in the public domain, the expected spectral data can be inferred from the known spectra of the parent 2,1,3-benzoxadiazole and other substituted benzoxazoles.[2][3]

| Spectroscopic Data | Expected Values/Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.4 (aromatic protons). The bromine atom will influence the chemical shifts of the adjacent protons. A doublet of doublets and two doublets are expected for the three aromatic protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-110 (aromatic carbons). The carbon bearing the bromine atom will show a characteristic chemical shift. Six distinct signals for the aromatic carbons are expected. |

| IR (KBr, cm⁻¹) | ν: ~3100-3000 (aromatic C-H stretch), ~1600, 1500, 1450 (C=C and C=N stretching), ~1000-800 (C-H bending and C-Br stretching). |

| Mass Spectrometry (EI) | m/z: Expected molecular ion peaks at ~198 and ~200 corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |

Potential Biological Activity and Drug Development Applications

The biological activity of this compound has not been extensively reported. However, based on the known activities of related benzoxazole and benzofuran derivatives, it is plausible that this compound may exhibit interesting pharmacological properties.

Anticancer Potential

Studies on similar structures suggest that this compound could be a candidate for anticancer drug development. For instance, the related compound 5-amino-2-[p-bromophenyl]-benzoxazole has demonstrated anticancer effects in breast cancer cell lines by inducing apoptosis.[4] The proposed mechanism involves the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

The following diagram illustrates a potential mechanism of action for a benzoxazole derivative inducing apoptosis.

Enzyme Inhibition

The benzoxadiazole core is known to be a part of various enzyme inhibitors. The electrophilic nature of the benzoxadiazole ring, enhanced by the electron-withdrawing bromine atom, could make this compound a candidate for inhibiting enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases. An experimental workflow for screening its enzyme inhibitory activity is proposed below.

Signaling Pathway Modulation

Nitro-substituted benzoxadiazole derivatives have been reported to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Given the electronic similarities between a nitro group and a bromo-substituted benzoxadiazole system, it is conceivable that this compound could also interact with components of cellular signaling cascades. Further research is required to explore this potential.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, this guide provides a solid foundation for researchers by proposing a robust synthetic route, predicting its spectral characteristics, and outlining potential avenues for biological investigation based on the activities of structurally related compounds. The presence of the bromine atom provides a key site for further derivatization, opening up possibilities for the development of novel compounds with tailored properties for various scientific applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-2,1,3-benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 5-Bromo-2,1,3-benzoxadiazole and its derivatives, compounds of significant interest in the development of fluorescent probes and materials. This document details their synthesis, photophysical characterization, and potential biological applications, presenting quantitative data in a clear, comparative format.

Core Photophysical Properties

Derivatives of 2,1,3-benzoxadiazole (BOX) are known for their fluorescent properties, often exhibiting intense fluorescence, large Stokes shifts, and high extinction coefficients. The introduction of a bromine atom at the 5-position can influence these properties, primarily through the heavy-atom effect, which may affect intersystem crossing rates and, consequently, fluorescence quantum yields and lifetimes. While extensive data exists for 4,7-disubstituted benzoxadiazole derivatives, this guide focuses on the available information for 5-bromo analogues and related structures to provide a foundational understanding.

The core structure, 2,1,3-benzoxadiazole, is a flat, bicyclic conjugated system. Its derivatives with extended conjugation are typically highly fluorescent.[1] The presence of an oxygen atom makes the benzoxadiazole ring more electronegative compared to its sulfur analogue, benzothiadiazole (BTD).[1]

A key precursor for many functionalized benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. This intermediate is crucial for creating D-π-A-π-D (donor-π-acceptor-π-donor) structured fluorophores, which often exhibit strong intramolecular charge transfer (ICT) characteristics.[1] These ICT states are responsible for the large Stokes' shifts observed in many of these compounds.[1]

Data Presentation: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

The following table summarizes the key photophysical properties of a series of 4,7-disubstituted 2,1,3-benzoxadiazole derivatives, which serve as a valuable reference for understanding the photophysics of related bromo-substituted compounds. All measurements were conducted in chloroform (CHCl₃) solution.[1]

| Compound | λabs (nm) | ε (x 104 L mol-1 cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF | τavg (ns) |

| 9a | 419 | 3.4 | 494 | 3738 | 0.51 | 3.96 |

| 9b | 419 | 3.4 | 498 | 3786 | 0.53 | 4.11 |

| 9c | 419 | 3.4 | 498 | 3786 | 0.54 | 4.23 |

| 9d | 419 | 3.4 | 498 | 3786 | 0.55 | 4.35 |

λabs: Absorption maximum, ε: Molar extinction coefficient, λem: Emission maximum, ΦF: Fluorescence quantum yield, τavg: Average fluorescence lifetime. Compounds 9a-d are 4,7-bis((4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole derivatives with varying alkyl chain lengths.[1]

These compounds exhibit strong bluish-green fluorescence in solution, with emission maxima ranging from 494 to 498 nm.[1] The fluorescence quantum yields were determined using quinine sulfate as a standard.[1] The observed fluorescence decays were best fitted by a bi-exponential function, with the longer lifetimes attributed to the monomeric species and shorter lifetimes to aggregated forms in solution.[1][2]

Experimental Protocols

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

A common precursor for many benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. A typical synthesis protocol is as follows:

-

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. A mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a potassium hydroxide solution is prepared in a flask. To this mixture, a sodium hypochlorite solution is added dropwise. The reaction is stirred at room temperature for several hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the N-oxide product.[1][2]

-

Step 2: Synthesis of 2,1,3-Benzoxadiazole. The 2,1,3-benzoxadiazole-1-oxide from the previous step is refluxed with triphenylphosphine in toluene for a few hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by silica gel chromatography to afford 2,1,3-benzoxadiazole.[1][2]

-

Step 3: Bromination to 4,7-Dibromo-2,1,3-benzoxadiazole. 2,1,3-Benzoxadiazole is heated with iron powder. Elemental bromine is then added dropwise over an hour, followed by refluxing for a couple of hours. After cooling, the solidified mixture is dissolved in dichloromethane and washed sequentially with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated, and the crude product is purified by silica gel chromatography to yield 4,7-dibromo-2,1,3-benzoxadiazole.[1]

Photophysical Measurements

UV-Vis Absorption Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra.

-

Sample Preparation: Solutions of the benzoxadiazole derivatives are prepared in a spectroscopic grade solvent (e.g., chloroform) at a concentration of approximately 10⁻⁵ mol L⁻¹.

-

Measurement: The absorption spectra are recorded at room temperature in a 1 cm path length quartz cuvette. The solvent is used as a blank for baseline correction.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorophotometer is used to acquire fluorescence emission and excitation spectra.

-

Sample Preparation: The same solutions prepared for UV-Vis measurements are used.

-

Measurement:

-

Emission Spectra: The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded over a suitable wavelength range.

-

Excitation Spectra: The emission is monitored at the emission maximum (λem), and the excitation wavelength is scanned to obtain the excitation spectrum.

-

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same spectral region as the sample is chosen. Quinine sulfate in 0.5 mol L⁻¹ H₂SO₄ (ΦF = 0.55) is a common standard for blue-green emitting compounds.[1]

-

Absorbance Measurements: The absorbance of both the standard and the sample solutions are measured at the excitation wavelength. A series of dilutions with absorbances below 0.1 should be prepared to avoid inner filter effects.

-

Fluorescence Measurements: The fluorescence spectra of both the standard and the sample solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

ΦF, sample = ΦF, std × (Gradsample / Gradstd) × (η2sample / η2std)

where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

Potential Biological Interaction and Detection Mechanism

While specific signaling pathways directly modulated by this compound derivatives are not yet well-defined in the literature, their application as fluorescent probes often relies on their ability to react with or localize within specific cellular compartments or interact with specific biomolecules. For instance, nitro-benzoxadiazole derivatives have been developed as probes for detecting hydrogen sulfide (H₂S) in mitochondria of cancer cells.[4] The mechanism often involves a "turn-on" fluorescence response where the non-fluorescent probe becomes highly fluorescent upon reaction with the analyte.

The following diagram illustrates a generalized mechanism for a "turn-on" fluorescent probe for analyte detection within a cell.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2,1,3-benzoxadiazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties of the benzoxadiazole core.

Core Molecular Data

This compound is a solid organic compound.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂O | [2] |

| Molecular Weight | 199.00 g/mol | [1][2] |

| CAS Number | 51376-06-8 | [2] |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H adjacent to C-Br |

| ~ 7.6 - 7.8 | Doublet of Doublets | 1H | Aromatic H ortho to the point of fusion |

| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic H meta to the point of fusion |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-O in oxadiazole ring |

| ~ 145 - 150 | C-N in oxadiazole ring |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 | Aromatic C-Br |

| ~ 110 - 115 | Aromatic CH |

Table 3: Predicted Key IR Absorption Bands (Sample preparation: KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1550 - 1500 | Strong | N=O Stretch (Oxadiazole) |

| ~ 1480 - 1450 | Strong | Aromatic C=C Stretch |

| ~ 1250 - 1200 | Strong | C-O Stretch (Oxadiazole) |

| ~ 1100 - 1000 | Medium | C-Br Stretch |

| ~ 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization)

| m/z Value | Interpretation |

| 198/200 | Molecular Ion Peak [M]⁺ (presence of Br isotopes) |

| 170/172 | Loss of N₂ |

| 142/144 | Loss of N₂ and CO |

| 119 | Loss of Br |

| 91 | C₆H₃N⁺ fragment |

| 63 | C₅H₃⁺ fragment |

Experimental Protocols

Representative Synthesis of a Bromo-2,1,3-benzoxadiazole Derivative

Objective: To synthesize a brominated benzoxadiazole via electrophilic aromatic substitution.

Materials:

-

2,1,3-Benzoxadiazole

-

Iron (Fe) powder

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).

-

Heat the flask to 100°C.

-

Slowly add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction to room temperature.

-

Dissolve the resulting mixture in dichloromethane (40 mL) and wash with brine (40 mL).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 98:2) as the eluent to yield the brominated product.

Protocol for Fluorescent Labeling of Proteins

Benzoxadiazole derivatives are frequently used as fluorescent probes to label proteins for imaging and analysis. The following is a general protocol for labeling proteins in solution using a bromo-benzoxadiazole scaffold, which can react with nucleophilic residues like cysteine or lysine.

Objective: To covalently attach the this compound fluorophore to a purified protein.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purified protein of interest (1-5 mg/mL)

-

Sodium borate buffer (50 mM, pH 8.0-9.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Fluorophore Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM. Store this solution protected from light and moisture.

-

Prepare Protein Solution: Dissolve the protein of interest in the sodium borate buffer to a concentration of 1-5 mg/mL. The slightly alkaline pH facilitates the reaction with amine and thiol groups.

-

Labeling Reaction: Add the fluorophore stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the fluorescently labeled protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the protein.

-

Characterization: Confirm the labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole dye (wavelength to be determined empirically).

Visualizations

Logical Relationship in Synthesis

The synthesis of brominated benzoxadiazoles often starts from a more fundamental precursor, which undergoes a series of transformations. The following diagram illustrates the logical progression from a substituted aniline to a brominated benzoxadiazole derivative.

References

Spectroscopic Analysis of 5-Bromo-2,1,3-benzoxadiazole: A Technical Guide

Introduction: 5-Bromo-2,1,3-benzoxadiazole, also known as 5-bromobenzofurazan, is a halogenated heterocyclic compound.[1][2] Its molecular structure, featuring a fused benzene and oxadiazole ring system, makes it a valuable building block in medicinal chemistry and materials science.[3] The incorporation of a bromine atom significantly influences its electronic properties, reactivity, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development, necessitating a thorough spectroscopic analysis.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

The structure and standard IUPAC numbering for this compound are essential for assigning spectroscopic signals.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The typical workflow ensures unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound, assuming a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.9 - 8.1 | Doublet (d) | J(H7-H6) ≈ 8.0 - 9.0 |

| H-4 | ~7.8 - 8.0 | Doublet (d) | J(H4-H6) ≈ 1.5 - 2.5 |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H6-H7) ≈ 8.0 - 9.0, J(H6-H4) ≈ 1.5 - 2.5 |

Interpretation: The three aromatic protons are expected to appear as distinct signals. H-7, being adjacent to the electron-withdrawing oxadiazole ring, is predicted to be the most downfield. H-4 is also downfield due to its proximity to the heterocyclic ring and will show a small meta-coupling to H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. These predictions are based on data from the parent 2,1,3-benzoxadiazole, which shows aromatic protons at δ 7.85 and 7.41 ppm.[4]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a, C-3a | ~145 - 155 |

| C-4, C-6, C-7 | ~110 - 135 |

| C-5 | ~115 - 125 |

Interpretation: The two carbons fused to the nitrogen atoms (C-7a, C-3a) are expected to be the most downfield. The carbon atom bearing the bromine (C-5) will have its chemical shift influenced by the halogen's inductive and resonance effects. The remaining protonated carbons (C-4, C-6, C-7) will appear in the typical aromatic region.[5]

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the purified compound and place it into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6] Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.[7]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Acquire a larger number of scans (several hundred to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FTIR Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1615 - 1580 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

| 1540 - 1480 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

| 900 - 675 | C-H Out-of-Plane Bend | Substituted Benzene |

| ~1050 | C-Br Stretch | Aryl Bromide |

Interpretation: The spectrum is expected to show characteristic peaks for an aromatic system, including weak C-H stretching above 3000 cm⁻¹ and several medium-to-strong C=C and C=N stretching vibrations in the 1615-1480 cm⁻¹ region.[4] The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. A band corresponding to the C-Br stretch is also anticipated.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid sample.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr, ~100-200 mg), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place approximately 100 mg of dry KBr into an agate mortar. Add 1-2 mg of the compound.

-

Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering.[9]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure will cause the KBr to fuse into a transparent or translucent pellet containing the dispersed sample.[9]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Measurement: Acquire a background spectrum of the empty sample chamber. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Predicted UV-Vis Data

Table 4: Predicted UV-Vis Absorption Data

| Solvent | Predicted λₘₐₓ (nm) | Type of Transition |

|---|

| Chloroform/Ethanol | ~350 - 420 | π → π* |

Interpretation: Benzoxadiazole derivatives are known to exhibit strong absorption in the UV-A and visible regions due to π → π* electronic transitions within the conjugated bicyclic system.[4] The exact position of the maximum absorption (λₘₐₓ) can be sensitive to the solvent polarity. For related fluorophores, absorption maxima have been noted around 419 nm.[4]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of the compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. Further dilute this stock solution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the absorbance across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Spectrum Acquisition: Run the scan to record the absorbance of the sample as a function of wavelength. The resulting plot is the UV-Vis spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. The fragmentation pattern can also provide additional structural information.

Predicted Mass Spectrometry Data

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Predicted m/z (Monoisotopic) | Isotopic Pattern |

|---|---|---|

| [M]⁺˙ | 197.9429 | M and M+2 peaks of ~1:1 intensity ratio |

| [M+H]⁺ | 198.9507 | M and M+2 peaks of ~1:1 intensity ratio |

Interpretation: The key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This characteristic "doublet" is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. The monoisotopic mass corresponds to the molecule containing the ⁷⁹Br isotope.[1] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

References

- 1. This compound | C6H3BrN2O | CID 2776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

Crystal Structure of 5-Bromo-2,1,3-benzoxadiazole: A Search for Definitive Crystallographic Data

Despite a comprehensive search of crystallographic databases and scientific literature, detailed experimental data on the single-crystal X-ray structure of 5-Bromo-2,1,3-benzoxadiazole is not publicly available at this time. While information on the synthesis and properties of various benzoxadiazole derivatives is accessible, the specific crystallographic parameters, including unit cell dimensions, bond lengths, and bond angles for this compound, remain uncharacterized in published literature.

This technical guide outlines the general experimental protocols and data presentation that would be standard for such a crystallographic study, providing a framework for researchers and drug development professionals. The methodologies described are based on established practices for small molecule X-ray crystallography.

General Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound typically involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound would likely proceed through the cyclization of a corresponding 2-amino-4-bromophenol derivative. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and can significantly influence crystal quality and even the resulting polymorphic form.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule. The atomic positions and displacement parameters of this model are then refined against the experimental data using full-matrix least-squares methods. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation

The final results of a crystal structure determination are typically presented in a series of tables that provide a comprehensive overview of the crystallographic and structural data.

Crystal Data and Structure Refinement

This table summarizes the key parameters of the crystal and the X-ray diffraction experiment.

| Parameter | Value |

| Empirical formula | C₆H₃BrN₂O |

| Formula weight | 199.00 |

| Temperature | Typically 100(2) K |

| Wavelength | Typically 0.71073 Å (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, α = 90° |

| b = ? Å, β = ?° | |

| c = ? Å, γ = 90° | |

| Volume | ? ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | Electron count in the unit cell |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Index ranges | h, k, l ranges |

| Reflections collected | Total number |

| Independent reflections | Number after merging |

| Completeness to theta | Percentage |

| Absorption correction | Method used |

| Max. and min. transmission | Values |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | e.Å⁻³ |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

This table lists the position of each non-hydrogen atom in the unit cell and its isotropic displacement parameter, which describes the smearing of electron density due to thermal motion.

| Atom | x | y | z | U(eq) [Ų] |

| Br1 | ? | ? | ? | ? |

| O1 | ? | ? | ? | ? |

| N1 | ? | ? | ? | ? |

| N2 | ? | ? | ? | ? |

| C1 | ? | ? | ? | ? |

| C2 | ? | ? | ? | ? |

| C3 | ? | ? | ? | ? |

| C4 | ? | ? | ? | ? |

| C5 | ? | ? | ? | ? |

| C6 | ? | ? | ? | ? |

Bond Lengths and Angles

These tables provide the geometric details of the molecule, including the distances between bonded atoms and the angles between adjacent bonds.

Bond Lengths [Å]

| Atom1 | Atom2 | Length |

|---|---|---|

| Br1 | C5 | ? |

| O1 | N1 | ? |

| ... | ... | ? |

Bond Angles [°]

| Atom1 | Atom2 | Atom3 | Angle |

|---|---|---|---|

| N1 | O1 | N2 | ? |

| ... | ... | ... | ? |

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, the established methodologies of small molecule crystallography provide a clear path for its determination. The synthesis, crystallization, and subsequent X-ray diffraction analysis would yield precise data on its three-dimensional structure. Such information is invaluable for researchers in medicinal chemistry and materials science, as it underpins the understanding of intermolecular interactions, solid-state packing, and ultimately, the physical and biological properties of the compound. The future elucidation of this crystal structure would be a valuable addition to the structural chemistry landscape.

Solubility of 5-Bromo-2,1,3-benzoxadiazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,1,3-benzoxadiazole (also known as 5-Bromobenzofurazan), a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its effective application in synthetic chemistry, purification processes, and formulation development. This document outlines the known physicochemical properties, presents detailed experimental protocols for solubility determination, and offers a framework for data presentation.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 51376-06-8 | [1][2] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.00 g/mol | [1][3] |

| Appearance | Brown solid | [2] |

| Melting Point | 72 - 74 °C | [2] |

| Water Solubility | Very slightly soluble (0.86 g/L at 25 °C) |

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. The table below is provided as a template for researchers to populate with their own experimentally determined data. A detailed protocol for obtaining this data is provided in the "Experimental Protocols" section.

| Solvent | Molarity (mol/L) | Grams/100 mL | Temperature (°C) | Method |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Ethyl Acetate |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under either thermodynamic or kinetic conditions. The choice of method often depends on the stage of research, with kinetic solubility being more common in early drug discovery for high-throughput screening, and thermodynamic solubility being crucial for formulation and development.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the point at which the solution is saturated and in equilibrium with the solid state.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is stable.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is recommended to use a syringe with a filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is amenable to high-throughput screening.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer or organic solvent.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or selected organic solvent

-

96-well microplates

-

Multi-channel pipette

-

Plate shaker

-

Plate reader with UV-Vis or nephelometry capabilities

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer or organic solvent to each well to achieve the desired final concentration range.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a defined period (e.g., 1-2 hours).

-

Measure the amount of dissolved compound. This can be done by:

-

Nephelometry: Measuring the light scattering caused by precipitated particles. The concentration at which scattering significantly increases is the kinetic solubility.

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove precipitated compound. The concentration in the filtrate is then determined by measuring the UV absorbance at the λmax of the compound and comparing it to a standard curve.

-

-

Signaling Pathways and Experimental Workflows

To aid in the selection and execution of solubility studies, the following diagrams illustrate the decision-making process and a typical experimental workflow.

Caption: Decision tree for selecting the appropriate solubility assay.

Caption: Workflow for the shake-flask solubility method.

References

An In-depth Technical Guide to the Electronic Structure of 5-Bromo-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 5-Bromo-2,1,3-benzoxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the theoretical and experimental methodologies used to characterize this molecule, presents key quantitative data, and visualizes relevant workflows and pathways to facilitate a deeper understanding of its properties and potential applications.

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] The introduction of a bromine atom at the 5-position of the benzoxadiazole core, yielding this compound, modulates its electronic properties, influencing its reactivity, and potential as a fluorophore or a pharmacophore. Understanding the electronic structure of this derivative is crucial for the rational design of novel therapeutic agents and functional materials.[1]

Synthesis and Characterization

General Synthetic Pathway

The synthesis commences with the cyclization of a substituted aniline to form the 2,1,3-benzoxadiazole N-oxide, which is subsequently deoxygenated to yield the benzoxadiazole core. Bromination is then carried out to introduce the bromine substituent.

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole-1-oxide: To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), and diethyl ether, a solution of potassium hydroxide (KOH) is added. Subsequently, a sodium hypochlorite (NaOCl) solution is added dropwise, and the reaction is stirred at room temperature. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the N-oxide product.[3]

Synthesis of 2,1,3-Benzoxadiazole: The 2,1,3-benzoxadiazole-1-oxide is dissolved in toluene along with triphenylphosphine (PPh3). The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford pure 2,1,3-benzoxadiazole.[2]

Bromination of 2,1,3-Benzoxadiazole: Note: The following is an adaptation from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and may require optimization for the mono-bromo product. 2,1,3-Benzoxadiazole and a catalytic amount of iron powder are heated. Bromine (Br2) is then added dropwise over a period of time, and the reaction mixture is refluxed. After cooling, the product is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution, brine, and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.[3]

Electronic Structure and Properties

The electronic structure of this compound can be elucidated through a combination of computational and experimental techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic properties of molecules, while UV-Vis and fluorescence spectroscopy provide experimental validation of the calculated electronic transitions.[1]

Computational Methodology

Density Functional Theory (DFT) Calculations: DFT is a widely used method for determining the electronic ground state of molecules, providing a good balance between accuracy and computational cost.[1]

-

Software: Gaussian 09 or similar quantum chemistry packages.

-

Functional: The B3LYP hybrid functional is commonly employed for ground-state calculations.[4]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used to provide an accurate description of the electron distribution.[4]

-

Procedure: The molecular geometry is first optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface. From this optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[1]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the photophysical properties, TD-DFT is the standard method for calculating electronic excited states, which allows for the simulation of UV-Vis absorption and fluorescence spectra.[4]

Predicted Electronic Properties

While specific computational data for this compound is not available in the searched literature, studies on structurally similar molecules such as 5-Bromo-2-Hydroxybenzaldehyde and other benzoxadiazole derivatives provide insights into the expected electronic properties.[4]

Table 1: Predicted Electronic Properties of this compound (Qualitative)

| Property | Expected Characteristics |

| HOMO Energy | The HOMO is expected to be delocalized over the benzoxadiazole ring system. The bromine atom, being electron-withdrawing, is likely to lower the HOMO energy compared to the unsubstituted parent compound. |

| LUMO Energy | The LUMO is also anticipated to be delocalized across the aromatic system. The electron-withdrawing nature of the bromine and the oxadiazole ring will likely result in a relatively low-lying LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels is a key indicator of the molecule's electronic transition energy and chemical reactivity. A smaller gap generally corresponds to a longer wavelength of light absorption. |

| Molecular Electrostatic Potential (MEP) | The MEP map is expected to show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating regions susceptible to electrophilic attack. The region around the hydrogen atoms of the benzene ring will likely show positive potential (blue), indicating sites for nucleophilic interaction. |

Experimental Spectroscopic Analysis

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.

-

Instrumentation: A Varian Cary 50 or similar UV-Vis spectrophotometer.[3]

-

Protocol: A dilute solution of this compound in a suitable solvent (e.g., chloroform, ethanol) is prepared. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorption (λmax) is determined. For benzoxadiazole derivatives, absorption maxima are typically observed in the UV-visible region, corresponding to π-π* transitions.[3]

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has been excited by absorbing light.

-

Instrumentation: A Shimadzu RF5301pc or similar spectrofluorophotometer.[3]

-

Protocol: A dilute solution of the compound is prepared. An excitation wavelength (often the λmax from the UV-Vis spectrum) is selected, and the emission spectrum is recorded at longer wavelengths. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) can be determined. Many benzoxadiazole derivatives are known to be fluorescent.[3]

Table 2: Expected Spectroscopic Properties of this compound (Qualitative)

| Property | Expected Characteristics |

| UV-Vis Absorption (λmax) | Based on related benzoxadiazole fluorophores, an absorption maximum in the visible region is anticipated, likely corresponding to a π-π* electronic transition with some degree of intramolecular charge transfer (ICT) character.[3] |

| Fluorescence Emission (λem) | The compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption, with the specific emission wavelength being solvent-dependent. A significant Stokes shift (the difference between λmax and λem) is often observed in such compounds.[3] |

| Fluorescence Quantum Yield (ΦF) | The quantum yield, a measure of the efficiency of the fluorescence process, can vary depending on the molecular structure and the solvent environment. |

Relevance in Drug Development

Benzoxazole and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The electronic properties of these molecules are critical to their interactions with biological targets.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-documented, derivatives of the parent benzoxazole scaffold have been shown to act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The diagram above illustrates how a benzoxadiazole derivative can inhibit the VEGFR-2 signaling cascade. By binding to the receptor, it can prevent its dimerization and subsequent autophosphorylation, thereby blocking downstream signaling through pathways such as PLCγ and PI3K, which ultimately inhibits the cellular processes that lead to angiogenesis.

Conclusion

This compound is a molecule with significant potential in both materials science and drug discovery. Its electronic structure, characterized by a π-conjugated system modulated by an electron-withdrawing bromine atom and the oxadiazole ring, gives rise to interesting photophysical properties and potential biological activity. This technical guide has outlined the key synthetic, computational, and experimental methodologies for characterizing this compound. While specific quantitative data for the 5-bromo isomer remains to be fully elucidated in the literature, the principles and comparative data from related compounds provide a strong foundation for future research and development efforts. The continued investigation into the electronic properties and biological interactions of this compound and its analogs is a promising avenue for the discovery of novel therapeutic agents and advanced functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Amines with 5-Bromo-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,1,3-benzoxadiazole is a versatile reagent for the fluorescent labeling of primary and secondary amines. The reaction, which proceeds via a nucleophilic aromatic substitution, results in a highly fluorescent 5-amino-2,1,3-benzoxadiazole derivative. These derivatives are characterized by their significant Stokes shifts and sensitivity to the local environment, making them valuable tools in various research and development applications, including protein and peptide labeling, immunoassays, and fluorescence microscopy. The benzoxadiazole fluorophore typically exhibits emission in the green to red region of the spectrum.[1] This document provides detailed protocols for the labeling of amines with this compound, along with the photophysical properties of the resulting conjugates and a generalized workflow for peptide labeling and analysis.

Reaction Mechanism and Workflow

The labeling reaction involves the displacement of the bromide from the benzoxadiazole ring by the amine nucleophile. This reaction can be facilitated by heat and a basic environment to ensure the amine is deprotonated and thus more nucleophilic.

Quantitative Data